N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a propanamide moiety attached to the thiazole ring
Mechanism of Action
Target of Action
The primary target of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is the CTP Synthetase PyrG . This enzyme is essential in Mycobacterium tuberculosis and represents a potential drug target .
Mode of Action
This compound, also known as N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide, acts by inhibiting the CTP Synthetase PyrG . This inhibition leads to the killing of both growing and dormant mycobacteria .
Biochemical Pathways
The compound affects the biochemical pathway involving the CTP Synthetase PyrG . By inhibiting this enzyme, the compound disrupts the synthesis of CTP, a critical component of RNA and DNA, thereby inhibiting the growth and survival of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target within the bacterial cells .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By inhibiting the CTP Synthetase PyrG, the compound prevents the bacteria from synthesizing necessary components of their RNA and DNA, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino derivative of the compound.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Oxidation: Oxidized thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
1,3,4-thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of both a nitrophenyl group and a propanamide moiety, which may contribute to its distinct biological activities. The combination of these functional groups in the thiazole ring structure provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-11(16)14-12-13-10(7-19-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVGHPSHOYPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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